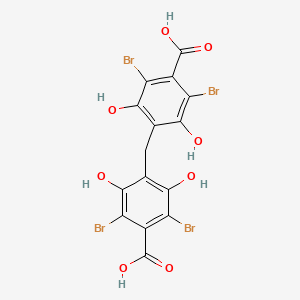
Benzoic acid, 4,4'-methylenebis[2,6-dibromo-3,5-dihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- is a complex organic compound characterized by its unique structure, which includes multiple bromine and hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- typically involves the reaction of benzoic acid derivatives with brominating agents under controlled conditions. The process often requires the use of solvents such as acetic acid or dichloromethane to facilitate the reaction. The reaction conditions, including temperature and time, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where benzoic acid derivatives are treated with bromine or bromine-containing compounds. The reaction is typically carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and efficient heat transfer.
化学反応の分析
Types of Reactions
Benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated or dehydroxylated products.
Substitution: The bromine atoms can be substituted with other functional groups, such as amino or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or ammonia, depending on the desired product.
Major Products
The major products formed from these reactions include various brominated and hydroxylated derivatives, which can be further utilized in different chemical processes.
科学的研究の応用
Benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and proteins, leading to changes in their activity and function. The presence of bromine and hydroxyl groups allows for multiple binding interactions, which can influence biological pathways and processes.
類似化合物との比較
Similar Compounds
- Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-
- Benzoic acid, 3,3’-methylenebis[6-hydroxy-5-methyl-]
- 2,3,4,5-Tetrachloro-6-(3,5-dibromo-2,4-dihydroxybenzoyl)benzoic acid
Uniqueness
Benzoic acid, 4,4’-methylenebis[2,6-dibromo-3,5-dihydroxy- is unique due to its specific arrangement of bromine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo multiple types of chemical reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
139174-49-5 |
|---|---|
分子式 |
C15H8Br4O8 |
分子量 |
635.8 g/mol |
IUPAC名 |
2,6-dibromo-4-[(3,5-dibromo-4-carboxy-2,6-dihydroxyphenyl)methyl]-3,5-dihydroxybenzoic acid |
InChI |
InChI=1S/C15H8Br4O8/c16-6-4(14(24)25)7(17)11(21)2(10(6)20)1-3-12(22)8(18)5(15(26)27)9(19)13(3)23/h20-23H,1H2,(H,24,25)(H,26,27) |
InChIキー |
MAFSLEDPJUJAOG-UHFFFAOYSA-N |
正規SMILES |
C(C1=C(C(=C(C(=C1O)Br)C(=O)O)Br)O)C2=C(C(=C(C(=C2O)Br)C(=O)O)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



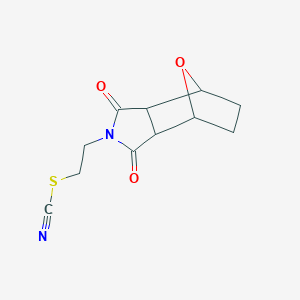
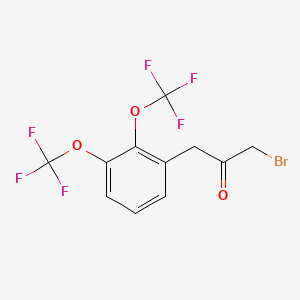
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
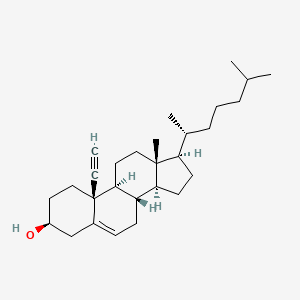
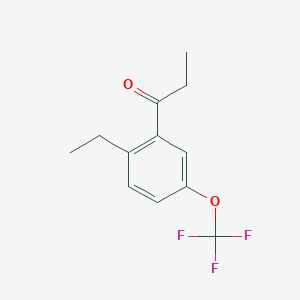
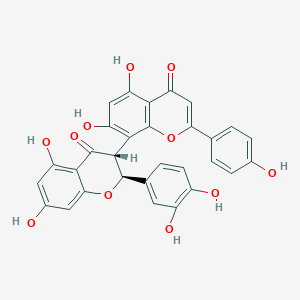
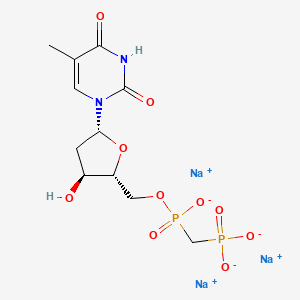
![(4-Sulfanylidene-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridin-1-yl)acetic acid](/img/structure/B14076071.png)

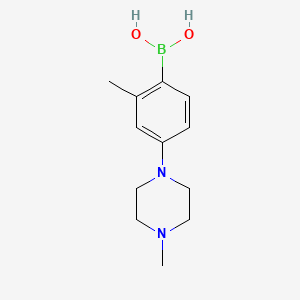

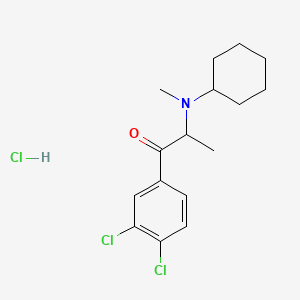
![Benzene, [[(methylthio)phenylmethyl]sulfonyl]-](/img/structure/B14076092.png)
